Methyl 3-iodo-4-methylthiophene-2-carboxylate
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Overview
Description
Methyl 3-iodo-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H7IO2S and a molecular weight of 282.1 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4-position of the thiophene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iodo-4-methylthiophene-2-carboxylate can be synthesized through multi-step reactions involving the iodination of thiophene derivatives. One common method involves the reaction of 3-iodo-4-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 3-iodo-4-methylthiophene-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds . Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules .
Comparison with Similar Compounds
- Methyl 3-bromo-4-methylthiophene-2-carboxylate
- Methyl 3-chloro-4-methylthiophene-2-carboxylate
- Methyl 3-fluoro-4-methylthiophene-2-carboxylate
Comparison: Methyl 3-iodo-4-methylthiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This property can be advantageous in certain synthetic applications where high reactivity is desired .
Properties
IUPAC Name |
methyl 3-iodo-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODUKIXZHDMZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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